Cas no 796061-82-0 (1H-Imidazo[4,5-b]pyridine, 2-(chloromethyl)-5-methyl-,monohydrochloride)
![1H-Imidazo[4,5-b]pyridine, 2-(chloromethyl)-5-methyl-,monohydrochloride structure](https://www.kuujia.com/scimg/cas/796061-82-0x500.png)
1H-Imidazo[4,5-b]pyridine, 2-(chloromethyl)-5-methyl-,monohydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 2-(Chloromethyl)-5-methyl-3H-imidazo[4,5-b]pyridine hydrochloride
- 1H-Imidazo[4,5-b]pyridine, 2-(chloromethyl)-5-methyl-,monohydrochloride
-
- Inchi: 1S/C8H8ClN3.ClH/c1-5-2-3-6-8(10-5)12-7(4-9)11-6;/h2-3H,4H2,1H3,(H,10,11,12);1H
- InChI Key: VAZBLYXHGUBOBO-UHFFFAOYSA-N
- SMILES: C12NC(CCl)=NC1=CC=C(C)N=2.[H]Cl
1H-Imidazo[4,5-b]pyridine, 2-(chloromethyl)-5-methyl-,monohydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM330545-1g |
2-(Chloromethyl)-5-methyl-3H-imidazo[4,5-b]pyridine hydrochloride |
796061-82-0 | 95%+ | 1g |
$961 | 2024-07-23 | |
Chemenu | CM330545-5g |
2-(Chloromethyl)-5-methyl-3H-imidazo[4,5-b]pyridine hydrochloride |
796061-82-0 | 95%+ | 5g |
$4486 | 2024-07-23 | |
Chemenu | CM330545-1g |
2-(Chloromethyl)-5-methyl-3H-imidazo[4,5-b]pyridine hydrochloride |
796061-82-0 | 95%+ | 1g |
$961 | 2021-08-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1129685-1g |
2-(Chloromethyl)-5-methyl-3H-imidazo[4,5-b]pyridine hydrochloride |
796061-82-0 | 98% | 1g |
¥5764.00 | 2024-07-28 | |
Chemenu | CM330545-5g |
2-(Chloromethyl)-5-methyl-3H-imidazo[4,5-b]pyridine hydrochloride |
796061-82-0 | 95%+ | 5g |
$4486 | 2021-08-18 |
1H-Imidazo[4,5-b]pyridine, 2-(chloromethyl)-5-methyl-,monohydrochloride Related Literature
-
Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
-
Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
-
10. A chiral salen-based MOF catalytic material with high thermal, aqueous and chemical stabilities†Jiawei Li,Yanwei Ren,Chaorong Qi,Huanfeng Jiang Dalton Trans., 2017,46, 7821-7832
Additional information on 1H-Imidazo[4,5-b]pyridine, 2-(chloromethyl)-5-methyl-,monohydrochloride
1H-Imidazo[4,5-b]pyridine, 2-(chloromethyl)-5-methyl-,monohydrochloride (CAS No. 796061-82-0): A Comprehensive Overview
The compound 1H-Imidazo[4,5-b]pyridine, 2-(chloromethyl)-5-methyl-,monohydrochloride, identified by its CAS number 796061-82-0, is a heterocyclic organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This review aims to provide a detailed exploration of its chemical structure, pharmacological properties, and the latest advancements in its application across various therapeutic domains.
The molecular framework of 1H-Imidazo[4,5-b]pyridine, 2-(chloromethyl)-5-methyl-,monohydrochloride is characterized by a fused bicyclic system consisting of an imidazole ring and a pyridine ring. The presence of a chloromethyl group at the 2-position and a methyl group at the 5-position introduces unique reactivity and binding potential, making it a versatile scaffold for drug design. The monohydrochloride salt form enhances its solubility and stability, facilitating its use in both in vitro and in vivo studies.
In recent years, this compound has been extensively studied for its potential as an intermediate in the synthesis of bioactive molecules. The chloromethyl functionality allows for further derivatization, enabling the development of novel analogs with tailored pharmacological profiles. Researchers have leveraged this compound to explore its role in modulating various biological pathways, particularly those relevant to inflammation, cancer, and neurodegenerative diseases.
One of the most compelling areas of research involving 1H-Imidazo[4,5-b]pyridine, 2-(chloromethyl)-5-methyl-,monohydrochloride is its application in oncology. Preclinical studies have demonstrated that derivatives of this scaffold can inhibit the activity of key enzymes and receptors involved in tumor growth and progression. For instance, modifications at the 2- and 5-positions have been shown to enhance binding affinity to specific targets, such as tyrosine kinases and transcription factors. These findings have prompted further investigation into its potential as a lead compound for the development of next-generation anticancer agents.
Additionally, the compound has shown promise in immunomodulatory applications. By interacting with immune cells and signaling pathways, derivatives of 1H-Imidazo[4,5-b]pyridine, 2-(chloromethyl)-5-methyl-,monohydrochloride have been found to modulate immune responses in ways that could be beneficial for treating autoimmune diseases and enhancing vaccine efficacy. The ability to fine-tune its pharmacological properties through structural modifications has opened up new avenues for therapeutic intervention.
The synthesis of 1H-Imidazo[4,5-b]pyridine, 2-(chloromethyl)-5-methyl-,monohydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and transition metal-mediated transformations, have been employed to construct the desired molecular architecture efficiently. These synthetic strategies not only highlight the compound's synthetic utility but also contribute to the broader toolkit available for medicinal chemists.
Evaluation of the pharmacokinetic properties of 1H-Imidazo[4,5-b]pyridine, 2-(chloromethyl)-5-methyl-,monohydrochloride has revealed interesting insights into its absorption, distribution, metabolism, and excretion (ADME) profile. Studies indicate that its hydrochloride salt form improves oral bioavailability while maintaining adequate tissue distribution. Further investigations into optimizing formulation strategies could enhance its therapeutic potential and patient compliance.
The regulatory landscape for compounds like 1H-Imidazo[4,5-b]pyridine, 2-(chloromethyl)-5-methyl-,monohydrochloride is continually evolving to accommodate new scientific discoveries and manufacturing practices. Compliance with Good Manufacturing Practices (GMP) and adherence to international safety standards are essential for ensuring the quality and efficacy of drug candidates derived from this scaffold. Collaborative efforts between academia and industry are crucial for advancing preclinical data and translating laboratory findings into clinical applications.
In conclusion, 1H-Imidazo[4,5-b]pyridine, 2-(chloromethyl)-5-methyl-,monohydrochloride represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and biological activities make it a valuable scaffold for developing novel therapeutic agents. As ongoing studies continue to uncover new applications and refine synthetic methodologies, this compound is poised to play a significant role in addressing unmet medical needs across multiple disease areas.
796061-82-0 (1H-Imidazo[4,5-b]pyridine, 2-(chloromethyl)-5-methyl-,monohydrochloride) Related Products
- 865616-04-2(5-(furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole)
- 1523257-46-6((3,7-dimethyl-1-benzofuran-2-yl)methyl(methyl)amine)
- 1803941-55-0(2-(Difluoromethyl)-3-hydroxy-4-iodo-6-(trifluoromethoxy)pyridine)
- 897734-84-8(N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-phenylquinoline-4-carboxamide)
- 1820569-97-8((2S,3S)-2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide)
- 1021221-23-7((2E)-3-(furan-2-yl)-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)prop-2-enamide)
- 2034360-64-8(4-(tert-butyl)-N-(3-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)benzenesulfonamide)
- 99791-27-2(4-ethoxy-2-methoxy-5-methylaniline)
- 1342571-27-0(1-(2,5-dimethylfuran-3-yl)-4-methylpentane-1,3-dione)
- 2648918-56-1((2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-phenylbutanamidopropanoic acid)



